![molecular formula C17H16N4O3S B2961529 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-41-5](/img/structure/B2961529.png)
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Agents
Pyrimidine derivatives have been reported to show significant anti-inflammatory activities. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This suggests that our compound could be developed as a novel anti-inflammatory medication, potentially for conditions like arthritis or asthma.
Cancer Therapeutics
The structural complexity of pyrido[2,3-d]pyrimidine derivatives makes them suitable candidates for anti-cancer agents. They can be designed to target specific pathways involved in cancer cell proliferation and survival. Molecular docking and simulations can help in understanding their mechanism of action and optimizing their anti-cancer properties .
Enzyme Inhibition
Compounds containing the pyrido[2,3-d]pyrimidine scaffold can act as enzyme inhibitors. They can be tailored to inhibit enzymes that are crucial for the survival of pathogens or cancer cells. For example, they could be used to inhibit kinases involved in cell cycle regulation, which is a promising approach in cancer treatment .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(11-5-9-25-10-11)20-7-3-12(4-8-20)21-16(23)13-2-1-6-18-14(13)19-17(21)24/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJWPQHAARDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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